Cas no 126874-79-1 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-)

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- structure
126874-79-1 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
CAS-nummer:126874-79-1
MF:C18H19NO3
MW:297.348365068436
CID:174515
PubChem ID:195499
Update Time:2025-04-19

4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
    • 2-methoxyapomorphine
    • (6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • 126874-79-1
    • SCHEMBL8097389
    • BDBM50010697
    • 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-, (6AR)-
    • (R)-(-)-2-methoxyapomorphine
    • UNII-IVC6C7PHP9
    • CHEMBL53445
    • IVC6C7PHP9
    • DTXSID00925729
    • PD180526
    • (R)-2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
    • (6AR)-5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL
    • 2-METHOXY-6A.BETA.-APORPHINE-10,11-DIOL
    • Inchi: 1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1
    • InChI-sleutel: QGJWYJSOGNAUCY-CQSZACIVSA-N
    • LACHT: O(C)C1C=C2C3C(=C(C=CC=3C[C@@H]3C2=C(C=1)CCN3C)O)O

Berekende eigenschappen

  • Exacte massa: 297.13657
  • Monoisotopische massa: 297.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 417
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 52.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.294
  • Kookpunt: 511°Cat760mmHg
  • Vlampunt: 262.9°C
  • Brekindex: 1.657
  • PSA: 52.93
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.